molecular formula C19H23FN2O3 B4795717 ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate

ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate

Cat. No. B4795717
M. Wt: 346.4 g/mol
InChI Key: LPJWRLOWUCMDSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate, also known as EFIP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EFIP belongs to the class of piperidinecarboxylate compounds and has a molecular weight of 365.42 g/mol. In

Mechanism of Action

Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate acts by inhibiting the reuptake of serotonin in the brain, which increases the availability of serotonin in the synaptic cleft. This leads to an increase in serotonin signaling, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has an affinity for the sigma-1 receptor, which has been implicated in the regulation of mood and anxiety.
Biochemical and Physiological Effects
ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its SSRI activity, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to modulate the activity of the sigma-1 receptor, which can affect neurotransmitter release, calcium signaling, and cell survival. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate is its high selectivity for the serotonin transporter, which can reduce the risk of off-target effects. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate also has a relatively long half-life, which can lead to sustained therapeutic effects. However, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has limited solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, so its safety and efficacy in humans are not well established.

Future Directions

There are several directions for future research on ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of depression and other psychiatric disorders. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate may also have potential as a therapeutic agent for other conditions, such as chronic pain and neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate.

Scientific Research Applications

Ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a potential treatment for depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has been shown to act as a selective serotonin reuptake inhibitor (SSRI) by blocking the reuptake of serotonin in the brain, which can improve mood and reduce symptoms of depression. ethyl 4-(3-fluorobenzyl)-1-(3-isoxazolylmethyl)-4-piperidinecarboxylate has also been investigated for its potential use in the treatment of neuropathic pain, anxiety disorders, and substance abuse disorders.

properties

IUPAC Name

ethyl 4-[(3-fluorophenyl)methyl]-1-(1,2-oxazol-3-ylmethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-2-24-18(23)19(13-15-4-3-5-16(20)12-15)7-9-22(10-8-19)14-17-6-11-25-21-17/h3-6,11-12H,2,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJWRLOWUCMDSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=NOC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-fluorobenzyl)-1-(isoxazol-3-ylmethyl)piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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